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Compound of Interest

Compound Name: Cyclohexyl nitrite

Cat. No.: B1213539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic data

essential for the identification and characterization of cyclohexyl nitrite (C₆H₁₁NO₂). The

information presented herein is intended to support research, quality control, and drug

development activities by establishing a baseline for the analytical signature of this compound.

Spectroscopic Data Presentation
The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for

cyclohexyl nitrite.

Table 1: Infrared (IR) Spectroscopy Data
The infrared spectrum of cyclohexyl nitrite is characterized by strong absorptions

corresponding to the nitrite functional group and the cyclohexyl carbon framework.
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Wavenumber (cm⁻¹) Intensity Assignment

2946 - 2864 Strong C-H Stretch (Cyclohexyl)

1665 - 1620 Strong

N=O Asymmetric & Symmetric

Stretch (anti and syn

conformers)[1]

1450 Medium C-H Bend (Scissoring)

~880 Medium C-O Stretch

~780 Strong O-N Stretch[1]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data
Note: Experimentally verified high-resolution ¹H NMR data for cyclohexyl nitrite is not readily

available in the cited literature. The following data is estimated based on typical chemical shifts

for cyclohexyl derivatives and qualitative descriptions.[2]

Proton Assignment
Estimated
Chemical Shift (δ,
ppm)

Multiplicity Integration

H-1 (CH-ONO) 4.8 - 5.2 Multiplet 1H

H-2, H-6 (Axial &

Equatorial)
1.8 - 2.1 Multiplet 4H

H-3, H-4, H-5 (Axial &

Equatorial)
1.2 - 1.8 Multiplet 6H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data
Note: A complete, experimentally verified ¹³C NMR spectrum for cyclohexyl nitrite is not

available in the cited literature. The chemical shift for C1 is based on published data for similar

structures, while the remaining assignments are predictive.[2]
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Carbon Assignment Estimated Chemical Shift (δ, ppm)

C-1 (CH-ONO) ~80.5

C-2, C-6 ~31.7

C-3, C-5 ~23.8

C-4 ~25.2

Table 4: Mass Spectrometry (MS) Data
The electron ionization mass spectrum of cyclohexyl nitrite is characterized by the absence or

low abundance of the molecular ion peak and several key fragment ions.

m/z Relative Intensity Proposed Fragment Ion

129 Low / Not Observed [C₆H₁₁NO₂]⁺ (Molecular Ion)

99 Medium [C₆H₁₁O]⁺ (Loss of •NO)

81 Medium
[C₆H₉]⁺ (Loss of H₂O from

[C₆H₁₁O]⁺)

57 High
[C₄H₉]⁺ (Fragment of

cyclohexyl ring)

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

30 High [NO]⁺

Visualization of Key Processes
The following diagrams illustrate the logical workflow for spectroscopic analysis and the primary

fragmentation pathways observed in mass spectrometry.
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Caption: Logical workflow for spectroscopic identification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1213539?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1213539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[C₆H₁₁NO₂]⁺
m/z = 129

(Molecular Ion)

[C₆H₁₁O]⁺
m/z = 99

- •NO

[NO]⁺
m/z = 30

[C₆H₉]⁺
m/z = 81

- H₂O

[C₄H₉]⁺
m/z = 57

- C₂H₄O

[C₄H₇]⁺
m/z = 55

- C₂H₂

Click to download full resolution via product page

Caption: Key mass spectral fragmentation pathways.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented.

Instrument parameters should be optimized for the specific equipment used.

Protocol 1: Infrared (IR) Spectroscopy
Sample Preparation: As cyclohexyl nitrite is a liquid, a neat sample is prepared by placing

one drop of the compound onto the surface of a sodium chloride (NaCl) or potassium

bromide (KBr) salt plate. A second plate is placed on top to create a thin liquid film.

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:
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A background spectrum of the clean salt plates is collected.

The prepared sample is placed in the spectrometer's sample holder.

The spectrum is typically acquired over a range of 4000 to 600 cm⁻¹.

An accumulation of 16 to 32 scans is generally sufficient to achieve a good signal-to-noise

ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Protocol 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Approximately 10-20 mg of cyclohexyl nitrite is dissolved in 0.6-0.8

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount

of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Data Acquisition:

The spectrometer is locked onto the deuterium signal of the solvent and the sample is

shimmed to homogeneity.

A standard one-pulse proton experiment is performed.

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Data Acquisition:

A proton-decoupled carbon experiment (e.g., zgpg30) is performed.

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2

seconds, and a sufficient number of scans to achieve adequate signal-to-noise (typically

several hundred to thousands).
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Protocol 3: Gas Chromatography-Mass Spectrometry
(GC-MS)

Sample Preparation: A dilute solution of cyclohexyl nitrite is prepared in a volatile organic

solvent such as dichloromethane or ethyl acetate (e.g., 1 µL in 1 mL).

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization (EI) source.

GC Method:

Injector: Split/splitless injector at 250 °C.

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium with a constant flow rate of approximately 1 mL/min.

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10-15

°C/min to 250 °C.

MS Method:

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 25 to 200.

Source Temperature: 230 °C.

Data Analysis: The total ion chromatogram (TIC) is used to identify the peak corresponding

to cyclohexyl nitrite. The mass spectrum of this peak is then extracted, and the

fragmentation pattern is analyzed.

Conclusion
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The combination of IR, NMR, and MS provides an unambiguous identification of cyclohexyl
nitrite. Key identifiers include the strong N=O infrared stretch between 1665-1620 cm⁻¹, the

characteristic pattern of signals for the cyclohexyl group in NMR spectra, and a mass spectrum

dominated by fragment ions at m/z 99, 81, 57, 55, and 30. These data serve as a reliable

reference for scientists engaged in work involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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